molecular formula C10H12N2O6 B1645171 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate CAS No. 1177284-09-1

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate

Cat. No.: B1645171
CAS No.: 1177284-09-1
M. Wt: 256.21 g/mol
InChI Key: VCOJXWLIWJHUON-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate is a chemical compound with the molecular formula C10H12N2O6 It is known for its unique structure, which includes a benzodioxin ring fused with a hydrazine moiety and an oxalate group

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine and hydrazine hydrate.

    Reaction Conditions: The reaction is carried out in an aqueous medium under controlled pH conditions. The mixture is stirred at room temperature for several hours to ensure complete reaction.

    Oxalate Formation: The resulting hydrazine derivative is then treated with oxalic acid to form the oxalate salt. This step is crucial for stabilizing the compound and enhancing its solubility.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydrazine moiety allows for nucleophilic substitution reactions, where different substituents can be introduced using alkyl or aryl halides.

Common reagents and conditions for these reactions include solvents like dimethylformamide (DMF) and catalysts such as lithium hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate involves its interaction with specific molecular targets. The hydrazine moiety is known to form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This is particularly relevant in the context of enzyme inhibitors used in medicinal chemistry .

Comparison with Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydrazine and oxalate functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylhydrazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.C2H2O4/c9-10-6-1-2-7-8(5-6)12-4-3-11-7;3-1(4)2(5)6/h1-2,5,10H,3-4,9H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOJXWLIWJHUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate

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